molecular formula C4HNaO3 B7881441 sodium;3,4-dioxocyclobuten-1-olate

sodium;3,4-dioxocyclobuten-1-olate

Cat. No.: B7881441
M. Wt: 120.04 g/mol
InChI Key: FERDNJVXTWPNSA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-cyano-4-phenylpiperidine hydrochloride is commonly synthesized through the cyanation reaction of piperazine compounds. The specific reaction conditions and steps are tailored according to the synthetic scheme being followed .

Industrial Production Methods: In industrial settings, the production of 4-cyano-4-phenylpiperidine hydrochloride involves the use of hydrochloric acid, diethyl ether, dichloromethane, thionyl chloride, toluene, triethylamine, sodium hydride, and other reagents . The process typically includes the cyanation of piperazine derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.

    Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.

Major Products Formed:

Scientific Research Applications

4-cyano-4-phenylpiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in neurotransmitter levels, which may contribute to its antidepressant and sedative effects .

Comparison with Similar Compounds

  • 4-phenylpiperidine-4-carbonitrile hydrochloride
  • 4-cyano-4-phenylpiperidine hydrochloride

Comparison: 4-cyano-4-phenylpiperidine hydrochloride is unique due to its specific cyano group, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the cyano group allows for unique substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

sodium;3,4-dioxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDNJVXTWPNSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)C1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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